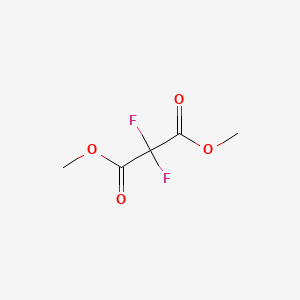

Dimethyl difluoromalonate

Descripción general

Descripción

Dimethyl difluoromalonate is a diester of malonic acid and is commonly used as a reagent in organic synthesis . It is a versatile compound that can be used in various applications, including the synthesis of pharmaceutical intermediates, agrochemicals, and electro-optical materials .

Synthesis Analysis

The synthesis of 2-fluoromalonate esters, such as Dimethyl difluoromalonate, has been reported using direct fluorination with fluorine gas . This one-step selective direct fluorination process compares very favorably with established multistep processes for the synthesis of fluoromalonates . The process has been optimized and monitored in real-time .

Molecular Structure Analysis

The molecular formula of Dimethyl difluoromalonate is C5H6F2O4 . Its average mass is 168.096 Da and its monoisotopic mass is 168.023422 Da .

Physical And Chemical Properties Analysis

Dimethyl difluoromalonate has a molecular weight of 168.10 g/mol . It has a density of 1.3±0.1 g/cm3 . The compound has a topological polar surface area of 52.6 Ų and a molar refractivity of 29.1±0.3 cm3 .

Aplicaciones Científicas De Investigación

Antifungal Properties

- Dimethyl Itaconate in Fungal Keratitis Treatment: Dimethyl itaconate, a derivative with similarities to dimethyl difluoromalonate, has shown protective effects against fungal keratitis. This compound acts by activating the Nrf2/HO-1 signaling pathway, reducing inflammation and fungal growth in infected corneas (Gu et al., 2020).

Chemical Synthesis and Transformations

- Electrochemical Fluorination of Esters: The electrochemical fluorination of dimethyl or diethyl esters of dicarboxylic acids, which includes compounds like dimethyl difluoromalonate, has been studied. This process yields various fluorinated compounds, demonstrating the utility of dimethyl difluoromalonate in synthetic chemistry (Nagase et al., 1968).

Molecular and Cellular Research

- Dimethyl Sulfoxide in Cellular Processes: Although not directly about dimethyl difluoromalonate, related research on dimethyl sulfoxide shows its role in affecting cellular processes and macromolecules, which may provide insights into similar small molecule interactions (Tunçer et al., 2018).

Pharmaceutical Research

- Bibliometric Evaluation of Dimethyl Fumarate Articles: While focusing on dimethyl fumarate, this bibliometric study shows the broad interest and applications of similar dimethyl compounds in various research fields, potentially extending to dimethyl difluoromalonate (García-Fernández et al., 2021).

Educational Applications

- Use in Physical Chemistry Experiment Teaching: Dimethyl compounds, akin to dimethyl difluoromalonate, are used in educational settings to illustrate chemical synthesis and characterization, as seen in a study involving the synthesis of dimethyl carbonate (He De-hua et al., 2006).

Safety and Hazards

Mecanismo De Acción

- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .

- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in response to oxidative stress .

- It suppresses both NF-κB and ERK1/2-MSK1 signaling pathways, leading to reduced inflammatory cytokine production and maturation of dendritic cells .

- The anti-inflammatory shift in T-cells results from DMF-induced changes in antigen-presenting cell maturation and availability .

- This pathway leads to an anti-inflammatory immune response, type II myeloid cell differentiation, and neuroprotection .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

dimethyl 2,2-difluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073175 | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl difluoromalonate | |

CAS RN |

379-95-3 | |

| Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, difluoro-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

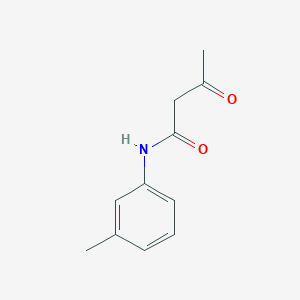

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

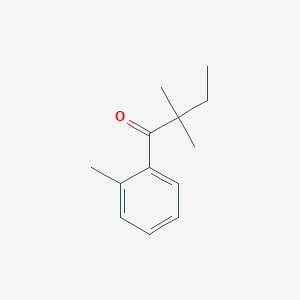

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)